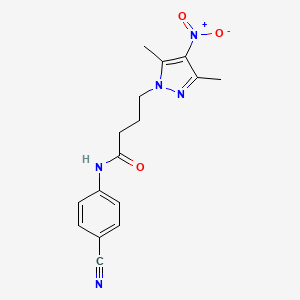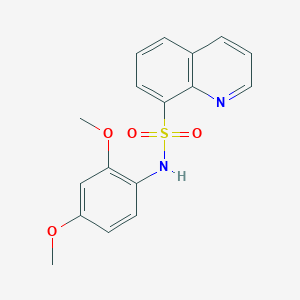![molecular formula C20H16ClN3OS B11439438 3-(3-chlorophenyl)-6-oxo-8-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11439438.png)
3-(3-chlorophenyl)-6-oxo-8-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of pyrido[2,1-b][1,3,5]thiadiazines, which are heterocyclic molecules containing both sulfur and nitrogen atoms. Its chemical formula is C20H15ClFN3OS with an average mass of approximately 399.87 Da .
Preparation Methods
Several synthetic routes lead to the formation of this compound:
- Method A : Successive reaction of cyanothioacetamide with aliphatic or aromatic aldehydes, formaldehyde, and primary amines yields the corresponding 3,7-disubstituted 3,4,7,8-tetrahydro-2H,6H-pyrimido-[4,3-b][1,3,5]thiadiazine-9-carbonitriles . The exact reaction conditions and industrial production methods are not explicitly mentioned in the literature.
Chemical Reactions Analysis
The compound likely undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions for these reactions remain unspecified. Major products formed from these reactions would depend on the specific reaction pathway.
Scientific Research Applications
Research on this compound extends across multiple fields:
- Chemistry : Investigating its reactivity, stability, and potential applications in organic synthesis.
- Biology : Studying its interactions with biological macromolecules (e.g., proteins, nucleic acids).
- Medicine : Exploring its pharmacological properties, such as anti-inflammatory activity .
- Industry : Assessing its potential as a precursor for other compounds or as a building block in drug discovery.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets and pathways, but further studies are needed to elucidate these details.
Comparison with Similar Compounds
While detailed information on similar compounds is scarce, we can highlight the uniqueness of 3-(3-chlorophenyl)-6-oxo-8-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile within its class.
Properties
Molecular Formula |
C20H16ClN3OS |
|---|---|
Molecular Weight |
381.9 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-6-oxo-8-phenyl-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C20H16ClN3OS/c21-15-7-4-8-16(9-15)23-12-24-19(25)10-17(14-5-2-1-3-6-14)18(11-22)20(24)26-13-23/h1-9,17H,10,12-13H2 |
InChI Key |
ASOCCOSISJFHQL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=C2N(C1=O)CN(CS2)C3=CC(=CC=C3)Cl)C#N)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3-methoxyphenyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11439373.png)
![6-chloro-N-(4-fluorophenyl)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11439375.png)
![1-(2-chloro-4-fluorobenzyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B11439376.png)
![Octyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11439381.png)
![N-[4-(dimethylamino)phenyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11439391.png)

![4-{5-[(2-Ethyl-6-methylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol](/img/structure/B11439409.png)

![9-(3,4-difluorophenyl)-N-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11439419.png)
![5-Methyl-2-(propan-2-yl)cyclohexyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11439422.png)
![2-(3-benzyl-8-methoxy-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B11439424.png)
![Methyl 3-{[(4-benzylpiperazin-1-yl)carbonothioyl]amino}thiophene-2-carboxylate](/img/structure/B11439429.png)
![9-(2,4-dimethoxyphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11439446.png)
